molecular formula C37H31OP B12674665 4-benzylphenolate;tetraphenylphosphanium CAS No. 94230-94-1

4-benzylphenolate;tetraphenylphosphanium

Cat. No.: B12674665
CAS No.: 94230-94-1
M. Wt: 522.6 g/mol
InChI Key: PQGMDYLPHAAYLO-UHFFFAOYSA-M
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Description

4-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It consists of a tetraphenylphosphanium cation and a 4-benzylphenolate anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 4-benzylphenol. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The reaction can be represented as follows:

Ph4PCl+C6H5CH2OHPh4P+C6H4CH2O\text{Ph}_4\text{PCl} + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{Ph}_4\text{P}^+\text{C}_6\text{H}_4\text{CH}_2\text{O}^- Ph4​PCl+C6​H5​CH2​OH→Ph4​P+C6​H4​CH2​O−

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-benzylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The phenolate anion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted phenolates .

Scientific Research Applications

4-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-benzylphenolate;tetraphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate anion can act as a nucleophile, participating in various biochemical reactions. The tetraphenylphosphanium cation can stabilize the compound and facilitate its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium chloride: Similar in structure but lacks the benzylphenolate anion.

    Tetraphenylphosphonium bromide: Another similar compound with bromide instead of chloride.

    Tetraphenylarsonium salts: Similar cationic structure but with arsenic instead of phosphorus.

Uniqueness

4-benzylphenolate;tetraphenylphosphanium is unique due to the presence of both the tetraphenylphosphanium cation and the 4-benzylphenolate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

94230-94-1

Molecular Formula

C37H31OP

Molecular Weight

522.6 g/mol

IUPAC Name

4-benzylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H;1-9,14H,10H2/q+1;/p-1

InChI Key

PQGMDYLPHAAYLO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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